molecular formula C26H30N2O5 B613431 Fmoc-Leu-Pro-OH CAS No. 130832-25-6

Fmoc-Leu-Pro-OH

Cat. No.: B613431
CAS No.: 130832-25-6
M. Wt: 450.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Leu-Pro-OH is a protected dipeptide composed of leucine (Leu) and proline (Pro), with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino terminus. Its chemical formula is C₂₈H₃₄N₂O₆, with a molecular weight of 494.58 g/mol (CAS: 955048-89-2) . The compound is a white to off-white powder, stored at +2°C to +8°C, and is widely used in solid-phase peptide synthesis (SPPS) as a building block. The Fmoc group is base-labile, allowing selective deprotection under mild conditions (e.g., piperidine), making it compatible with SPPS strategies .

The Leu-Pro sequence introduces hydrophobicity (Leu) and structural rigidity (Pro), which can influence peptide conformation, such as inducing β-turns or stabilizing helical motifs .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYSLDOLQCIDF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Fmoc-Leu-Pro-OH is primarily employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, enabling selective reactions during peptide elongation.

Solid-Phase Peptide Synthesis

In SPPS, this compound can be coupled with other amino acids to form dipeptides or larger peptides. The process typically involves:

  • Deprotection : Removal of the Fmoc group using a base such as piperidine.
  • Coupling : Reaction with another Fmoc-protected amino acid in the presence of coupling reagents like HBTU or DIC.

Table 1: Summary of Peptide Synthesis Using this compound

StepReagent/ConditionOutcome
DeprotectionPiperidineFmoc group removed
CouplingHBTU, DMFFormation of peptide bond
CleavageTFA (trifluoroacetic acid)Release of peptide from resin

Biological Evaluation

Research has demonstrated that peptides synthesized with this compound exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that peptides containing the Leu-Pro sequence demonstrate significant antimicrobial effects against various pathogens. For instance, specific derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results.

Table 2: Antimicrobial Activity of Peptides Containing this compound

Peptide StructureMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/mL
Fmoc-Leu-Pro-AlaPseudomonas aeruginosa12.5 µg/mL

Drug Discovery and Development

This compound is also significant in drug discovery, particularly in designing peptide-based therapeutics. Its structural properties enable the development of novel compounds with enhanced bioactivity.

Case Studies in Drug Development

  • Case Study 1 : A study explored the use of this compound in synthesizing cyclic peptides that exhibited strong binding affinity to specific receptors involved in cancer progression.
  • Case Study 2 : Another research focused on modifying the Leu-Pro sequence to enhance the stability and efficacy of antimicrobial peptides, resulting in compounds with improved therapeutic potential against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between Fmoc-Leu-Pro-OH and structurally or functionally related compounds:

Compound Molecular Formula MW (g/mol) Protection Sequence/Features Applications References
This compound C₂₈H₃₄N₂O₆ 494.58 Fmoc Dipeptide (Leu-Pro) SPPS, conformational modulation
Fmoc-Phe-Phe-OH (Fmoc-FF-OH) C₃₀H₂₄N₂O₅ 492.52 Fmoc Dipeptide (Phe-Phe) Solar cell additives, self-assembly hydrogels
Boc-Leu-Phe-Pro-OH C₂₅H₃₇N₃O₆ 475.59 Boc Tripeptide (Leu-Phe-Pro) SPPS (acid-labile protection)
Fmoc-Gly-Pro-Pro-OH C₂₃H₂₇N₃O₆ 453.48 Fmoc Tripeptide (Gly-Pro-Pro) Collagen mimetics, triple-helix stabilization
Fmoc-Pro-OH C₂₀H₁₉NO₄ 337.37 Fmoc Single Pro residue SPPS building block
Fmoc-L-Pro(4-STrt)-OH C₃₈H₃₄N₂O₅S 611.75 Fmoc, STrt Modified Pro (4-S-trityl) Conformational control in peptide design
Protecting Groups
  • Fmoc vs. Boc : this compound uses a base-labile Fmoc group, ideal for SPPS due to orthogonal deprotection . In contrast, Boc-Leu-Phe-Pro-OH relies on acid-labile tert-butoxycarbonyl (Boc), requiring trifluoroacetic acid (TFA) for removal, which limits compatibility with acid-sensitive residues .
Structural Impact
  • Proline Content : Proline’s cyclic side chain introduces rigidity. In this compound, this promotes β-turn formation, whereas Fmoc-Gly-Pro-Pro-OH’s Pro-Pro sequence stabilizes collagen-like triple helices .
  • Hydrophobicity : this compound’s leucine enhances hydrophobicity, useful in membrane-associated peptides. Comparatively, Fmoc-FF-OH’s aromatic Phe residues enable π-π stacking, driving self-assembly in hydrogels and perovskite defect passivation .
Physicochemical Properties
  • Solubility : this compound’s predicted pKa of 3.15±0.60 suggests moderate solubility in acidic buffers, whereas Fmoc-FF-OH’s hydrophobicity may require organic cosolvents.
  • Stability : this compound’s storage at low temperatures (+2°C to +8°C) aligns with typical Fmoc-peptide handling, while Boc-protected peptides like Boc-Leu-Phe-Pro-OH may degrade under prolonged basic conditions .

Biological Activity

Fmoc-Leu-Pro-OH, a dipeptide consisting of phenylmethoxycarbonyl (Fmoc) protected leucine (Leu) and proline (Pro), has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, structural characteristics, and implications for pharmaceutical applications, supported by data tables and relevant case studies.

Structural Characteristics

This compound is characterized by its unique amino acid composition which influences its biological activity. The Fmoc group serves as a protective moiety, enhancing the stability of the peptide during synthesis and storage. The structural formula can be represented as follows:

  • Molecular Formula : C22H28N2O4
  • Molecular Weight : 396.48 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of cyclic dipeptides, including those derived from leucine and proline. For instance, a study identified cyclic dipeptide (l-Leucyl-l-Proline) as having significant antimicrobial activity against various pathogens such as Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenInhibition Zone (mm)Reference
Aspergillus niger15
Candida albicans12
Escherichia coli10
Enterococcus faecalis14

The results indicate that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various peptide derivatives, including this compound, for their biological activities. These studies revealed that modifications to the peptide structure could enhance its stability and bioactivity. For example, glycosylation of similar peptides has been shown to improve metabolic stability significantly while retaining biological efficacy .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes. The hydrophobic leucine residue interacts with lipid bilayers, while the proline residue contributes to conformational rigidity, enhancing membrane penetration. This amphipathic nature allows the peptide to disrupt membrane integrity, leading to cell lysis .

Implications for Pharmaceutical Applications

Given its promising biological activities, this compound has potential applications in pharmaceuticals, particularly in developing new antimicrobial agents. The ability to modify its structure through synthetic chemistry opens avenues for creating more effective derivatives tailored for specific therapeutic targets.

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics
Cancer TherapyInvestigation of anticancer properties
Tissue EngineeringUse in hydrogels for biocompatible scaffolds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.